Dimethyl phosphonate

Catalog No.
S654123
CAS No.
868-85-9
M.F
C2H7O3P
C2H6O3P-
M. Wt
109.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phosphonate

CAS Number

868-85-9

Product Name

Dimethyl phosphonate

IUPAC Name

dimethoxy(oxo)phosphanium

Molecular Formula

C2H7O3P
C2H6O3P-

Molecular Weight

109.04 g/mol

InChI

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1

InChI Key

CZHYKKAKFWLGJO-UHFFFAOYSA-N

SMILES

CO[P+](=O)OC

Solubility

Solubility in water, g/100ml at 20 °C: >10

Synonyms

dimethyl hydrogen phosphite, dimethyl phosphite, dimethyl phosphonate, dimethylphosphite

Canonical SMILES

COP([O-])OC

Flame Retardant Properties

  • Research has explored DMHP's effectiveness as a flame retardant for textiles, particularly nylon 6 fibers Source: International Agency for Research on Cancer (IARC) - [IARC Publications: ].
  • Studies have investigated its use in combination with other chemicals to achieve flame and crease resistance in cotton fabrics Source: National Center for Biotechnology Information (NCBI) - [Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry: ].

Precursor for Chemical Synthesis

  • DMHP serves as a building block for the synthesis of various organophosphorus compounds Source: PubChem - Dimethyl phosphonate [CID 6327114): . This includes some flame retardants and pesticides.

Dimethyl phosphonate is an organophosphorus compound with the chemical formula C2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}. It appears as a colorless liquid with a mild odor, a boiling point of approximately 171.1 °C, and a density of about 1.2 g/cm³. This compound is highly soluble in water and various organic solvents, making it versatile for different applications. Dimethyl phosphonate is primarily produced through the reaction of phosphorus trichloride with methanol, resulting in a product that can be further purified by distillation .

DMHP is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DMHP can be harmful if inhaled, ingested, or absorbed through the skin []. It's an irritant to the eyes and skin and may cause long-term health effects like cataracts [].
  • Flammability: DMHP has a flash point of 70°C, making it flammable [].
  • Reactivity: DMHP reacts violently with bases and oxidizers, posing a fire and explosion hazard [].
Due to its reactive phosphorus center. Key reactions include:

  • Hydrolysis: It can hydrolyze in the presence of water, leading to the formation of monomethyl phosphonate and phosphorous acid.
  • Esterification: It reacts with alcohols to form esters, which are useful in various chemical syntheses.
  • Addition Reactions: Dimethyl phosphonate can add to alkenes and oxo compounds, facilitating the synthesis of more complex molecules .

Dimethyl phosphonate exhibits significant biological activity, particularly as a precursor in the synthesis of pharmaceuticals and pesticides. Its derivatives have been studied for their potential neurotoxic effects, especially in the context of nerve agents. Research has indicated that certain analogs may inhibit enzymes related to neurotransmission, highlighting their importance in toxicology studies .

The synthesis of dimethyl phosphonate typically involves:

  • Direct Reaction: The primary method involves reacting phosphorus trichloride with methanol:
    PCl3+3CH3OH(CH3O)2P O H+3HCl\text{PCl}_3+3\text{CH}_3\text{OH}\rightarrow (\text{CH}_3\text{O})_2\text{P O H}+3\text{HCl}
    This reaction is exothermic and requires careful control of temperature to optimize yield and purity .
  • Alternative Methods: Other methods include using sodium methoxide as a base to facilitate the reaction or employing catalysts to enhance reaction rates and yields .

Dimethyl phosphonate serves multiple industrial applications:

  • Intermediate in Synthesis: It is widely used as an intermediate in the production of flame retardants, pesticides, and pharmaceuticals.
  • Water Treatment: Approximately 50% of its production is utilized for manufacturing corrosion inhibitors for cooling-water circuits.
  • Chemical Research: Its reactivity makes it a valuable compound for research in organophosphorus chemistry and synthetic organic chemistry .

Research on dimethyl phosphonate has focused on its interactions with biological systems, particularly its potential neurotoxic effects. Studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property has made dimethyl phosphonate a subject of interest in toxicology and pharmacology research .

Additionally, studies on its degradation pathways reveal that it can be rapidly hydrolyzed under various pH conditions, which affects its environmental persistence and toxicity profiles .

Dimethyl phosphonate shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

CompoundStructureUnique Features
Dimethyl methylphosphonateC₃H₉O₄PUsed as a reagent in organic synthesis; higher reactivity
Trimethyl phosphiteC₃H₁₁O₄PCommonly used as a phosphorylating agent
Diethyl phosphonateC₄H₁₁O₄PMore lipophilic; often used in agrochemical formulations

Dimethyl phosphonate is unique due to its balance between hydrophilicity and reactivity, making it suitable for both industrial applications and research purposes. Its ability to form stable esters while also participating in nucleophilic substitutions sets it apart from other similar compounds .

Physical Description

COLOURLESS LIQUID.

XLogP3

-0.5

Boiling Point

171 °C

Flash Point

70 °C c.c.

Density

Relative density (water = 1): 1.2

LogP

-1.2

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.135

Associated Chemicals

Phosphorous acid;13598-36-2

Methods of Manufacturing

Dimethyl hydrogen phosphite is manufactured by the reaction of phosphorous trichloride with methanol or with sodium methoxide.
Reaction of phosphorus trichloride and methanol or sodium methoxide
Synthesis: Phosphorous trichloride and methanol. Catalyst: Methyl chloride.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Phosphonic acid, dimethyl ester: ACTIVE
Dimethyl hydrogen phosphite is a Scheduled 3B precursor.

Clinical Laboratory Methods

This investigation was carried out to study the stability of dimethyl hydrogen phosphite (DMHP) this carcinogen under conditions similar to those that the chemical may encounter in the physiological environment. To carry out these studies, capillary gas chromatography was utilized to analyze DMHP. The method was linear over a range of 10 to at least 1000 ng. High-performance liquid chromatography (HPLC) also was used to analyze DMHP and its degradation products.

Dates

Modify: 2023-08-15

Explore Compound Types